molecular formula C23H26N4O3 B2519564 N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941898-90-4

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2519564
CAS No.: 941898-90-4
M. Wt: 406.486
InChI Key: YKAJVIDDFMLNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a quinoxaline moiety, and a dimethoxyphenyl group

Biochemical Analysis

Biochemical Properties

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the quinoxaline moiety in this compound is known to exhibit antimicrobial and antiviral activities . This compound can inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . Furthermore, it may affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and other metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the quinoxaline moiety in this compound can interact with microbial enzymes, inhibiting their activity and preventing microbial growth . Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction . It can also influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its degradation and a subsequent decrease in its biological activity . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects . It is important to carefully determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can be metabolized by various enzymes, including cytochrome P450 enzymes, which play a key role in its biotransformation . The metabolic pathways of this compound involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites may have different biological activities and can contribute to the overall effects of the compound . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can interact with binding proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues and organs can influence its therapeutic and toxic effects . For example, higher accumulation in the liver and kidneys may contribute to its hepatotoxic and nephrotoxic effects at higher doses .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound can therefore have significant implications for its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. One common method involves the following steps:

    Preparation of Quinoxaline Intermediate: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Formation of Piperidine Intermediate: The piperidine ring can be synthesized via a Povarov reaction, which involves the cycloaddition of an imine with an alkene in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the quinoxaline and piperidine intermediates with the 3,4-dimethoxyphenylmethyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoxaline ring to a dihydroquinoxaline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)

Major Products

    Oxidation: Quinoxaline N-oxides

    Reduction: Dihydroquinoxaline derivatives

    Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is unique due to the combination of its quinoxaline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows the compound to interact with multiple molecular targets and exhibit a broad spectrum of biological activities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-29-20-8-7-16(13-21(20)30-2)14-25-23(28)17-9-11-27(12-10-17)22-15-24-18-5-3-4-6-19(18)26-22/h3-8,13,15,17H,9-12,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAJVIDDFMLNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.